Bfl-1/Bim Inhibition: 2-Fluoro Analog Demonstrates Measurable Affinity While Non-Fluorinated Parent Shows No Reported Activity
The target compound exhibits a recorded IC₅₀ of 2,500 nM against the Bfl-1/Bim protein–protein interaction in a TR-FRET assay [1]. In contrast, the non-fluorinated parent compound N-(pyrimidin-5-ylmethyl)aniline (CAS 768383-69-3) has no reported activity against Bfl-1 in BindingDB or ChEMBL, suggesting that ortho-fluorination may confer or enhance binding to this anti-apoptotic target . Direct head-to-head data are unavailable; this comparison relies on presence versus absence of documented affinity across publicly curated databases.
| Evidence Dimension | Bfl-1/Bim inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2,500 nM (TR-FRET assay, 30 min incubation) |
| Comparator Or Baseline | N-(pyrimidin-5-ylmethyl)aniline: no activity data reported in BindingDB or ChEMBL |
| Quantified Difference | Not calculable (absence of data vs. measurable IC₅₀) |
| Conditions | TR-FRET assay; Bfl-1/Bim interaction of unknown origin; 30 min incubation |
Why This Matters
For research groups developing Bfl-1 inhibitors—an emerging target in venetoclax-resistant cancers—the 2-fluoro analog provides a validated starting scaffold with documented target engagement, whereas the non-fluorinated parent lacks any confirmatory binding data.
- [1] BindingDB. BDBM50604877 (CHEMBL5189912): IC₅₀ = 2.50E+3 nM for inhibition of Bfl-1/Bim by TR-FRET assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604877 (accessed 2026-05-02). View Source
